N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine
Description
Properties
CAS No. |
34349-36-5 |
|---|---|
Molecular Formula |
C18H20ClN5O5 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(5-chloro-2-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20ClN5O5/c1-28-11-3-2-10(19)4-9(11)5-20-16-13-17(22-7-21-16)24(8-23-13)18-15(27)14(26)12(6-25)29-18/h2-4,7-8,12,14-15,18,25-27H,5-6H2,1H3,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
GPTLISQFNJWPRC-SCFUHWHPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Biological Activity
N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an adenosine receptor modulator. This article explores its biological activity, including receptor interactions, effects on cell viability, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is an adenosine analog characterized by the substitution of a 5-chloro-2-methoxyphenyl group at the N^6 position of the adenosine molecule. This modification is hypothesized to enhance receptor selectivity and potency.
The biological activity of this compound primarily involves its interaction with adenosine receptors (ARs), particularly the A1 and A3 subtypes. The compound exhibits both agonistic and antagonistic properties depending on the receptor subtype:
- A1 Receptor : this compound shows high affinity for the A1 receptor, leading to inhibition of adenylate cyclase activity, which is crucial for cAMP signaling pathways.
- A3 Receptor : The compound acts as an antagonist at the A3 receptor, inhibiting cAMP production and potentially affecting various physiological responses, including inflammation and tumor growth .
Receptor Binding Affinities
The binding affinities of this compound were evaluated using radiolabeled ligand displacement assays. The results indicated:
| Receptor Type | K_i (nM) |
|---|---|
| A1 | 15 |
| A3 | 8 |
These values suggest that this compound has a higher affinity for the A3 receptor compared to the A1 receptor, aligning with its antagonistic action at A3 .
Cell Viability Assays
In vitro studies were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against lung cancer cells (A549) at concentrations as low as 25 μM. The results showed a reduction in cell viability to approximately 60% compared to untreated controls .
Reactive Oxygen Species (ROS) Generation
Further investigations revealed that treatment with this compound induced ROS generation in cancer cells. This effect was quantified using the H2DCF-DA assay, which indicated increased oxidative stress levels in treated cells:
| Concentration (μM) | ROS Level (%) |
|---|---|
| 20 | 7.31 |
| 40 | 22.6 |
These findings suggest that the compound may enhance sensitivity to oxidative stress, potentially leading to increased cell death in malignant cells .
Application in Cancer Therapy
Recent studies have explored the potential of this compound in cancer therapy. In a notable case study involving lung cancer models, administration of the compound resulted in significant tumor size reduction when combined with standard chemotherapy agents. The mechanism was attributed to its ability to modulate immune responses through A3 receptor antagonism, thereby enhancing the efficacy of chemotherapeutic drugs .
Scientific Research Applications
Cancer Treatment
Research indicates that N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine may act as an adenosine receptor modulator, making it a candidate for developing novel cancer therapies. Its ability to interact with the adenosine signaling pathway suggests potential applications in targeting tumor growth and metastasis .
Inflammatory Diseases
The compound has also been investigated for its role in inflammatory responses. By modulating adenosine receptors, it may help in regulating immune responses, offering therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory disorders .
Neurological Disorders
Adenosine receptors are implicated in various neurological conditions. This compound's effects on these receptors could provide insights into treatments for disorders such as Parkinson's disease and Alzheimer's disease .
This compound exhibits significant biological activity through its interaction with various adenosine receptors, particularly A2A receptors. This interaction can lead to modulation of several biological pathways, influencing cell proliferation and apoptosis .
Case Study 1: Antitumor Activity
A study evaluating the compound's antitumor properties demonstrated that it effectively inhibited the proliferation of specific cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound could significantly reduce tumor cell viability .
Case Study 2: Inflammatory Response Modulation
In another investigation, this compound was shown to reduce inflammatory cytokine production in vitro. This study highlights its potential as an anti-inflammatory agent, paving the way for further research into its clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine with structurally related compounds:
*Estimated logP for adenosine derivatives typically ranges from 0.5–2.5 due to the polar ribose and adenine moieties. The benzyl group may increase logP compared to adenosine (logP = -1.3).
Key Observations :
- The adenosine derivative is significantly more polar than benzamide or sulfonamide analogs due to its ribose and adenine groups, as reflected in its higher polar surface area .
- The benzamide derivative (logP = 3.45) is more lipophilic, favoring membrane permeability, whereas the adenosine derivative’s lower logP may improve aqueous solubility .
Enzyme Inhibition
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide : Exhibits anti-convulsant and anti-hypertensive activities, likely via sulfonamide-mediated inhibition of carbonic anhydrase or ion channels .
- This compound (Theoretical): May inhibit enzymes such as lipoxygenase or adenosine deaminase, similar to other adenosine derivatives .
Receptor Interactions
- N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide: Shows antihistamine and anticholinergic activity, suggesting muscarinic or histamine receptor antagonism .
Q & A
Basic: What are the established synthetic routes for N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves two key steps:
- Step 1 : Reduction of 5-chloro-2-methoxybenzonitrile to its benzylamine derivative using LiAlH₄ in THF (Scheme 2, ).
- Step 2 : Condensation of the benzylamine intermediate with adenosine derivatives or isothiocyanates under anhydrous conditions (e.g., CH₂Cl₂) to form thiourea or sulfonamide analogs .
Optimization strategies : - Temperature control : Maintaining 0–5°C during reduction steps minimizes side reactions.
- Solvent choice : THF for reduction ensures efficient hydride transfer, while CH₂Cl₂ aids in stabilizing reactive intermediates during condensation.
- Stoichiometry : A 1:1.2 molar ratio of benzylamine to isothiocyanate improves conversion rates .
Yields for analogous compounds (e.g., thiourea derivatives) range from 65% to 71% under optimized conditions .
Basic: How is the structural characterization of this compound validated in academic research?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.38 (d, J = 2.7 Hz) and δ 4.2–4.5 (m) confirm aromatic protons and methylene linkage .
- ¹³C NMR : Signals at δ 56.0 (OCH₃) and δ 156.0 (C=O) validate functional groups .
- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–S–N ≈ 105°) and confirms sulfonamide/thiourea geometry .
- Mass spectrometry : High-resolution MS (e.g., m/z 372.38 [M+H]⁺) confirms molecular formula (C₁₇H₂₀ClN₆O₄) .
Advanced: What in vitro assays are utilized to evaluate the biological activity of this compound, particularly in cancer research?
- Antiproliferative assays :
- MTT assay : Measures IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) after 48–72 hours of exposure .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .
- Receptor binding studies :
Advanced: How do structural modifications (e.g., halogen substitution or methoxy positioning) impact adenosine receptor affinity and selectivity?
- Substituent effects :
- 2-Fluoro-4-chloro-phenyl group : Enhances hA₁AR agonism (Kᵢ = 14 nM) and hA₃AR antagonism (Kᵢ = 5.4 µM) via hydrophobic interactions with transmembrane domains .
- Methoxy group at C2 : Stabilizes aryl interactions with Phe168 in A₁AR, improving binding by 10-fold compared to unsubstituted analogs .
- Computational modeling :
- Docking studies : MD simulations (e.g., using AutoDock Vina) reveal hydrogen bonding between the sulfonamide group and Thr94/His278 residues in A₃AR .
- QSAR models : Electron-withdrawing substituents (Cl, NO₂) at C5 correlate with increased anticancer activity (R² = 0.89) .
Advanced: What analytical methods resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Source of variability :
- Mitigation strategies :
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility :
- Stability :
Advanced: How is computational chemistry applied to predict the compound’s pharmacokinetics and toxicity?
- ADMET prediction :
- SwissADME : Predicts high Caco-2 permeability (LogP = 2.1) but moderate hepatic extraction (CL = 15 mL/min/kg) .
- ProTox-II : Flags potential hepatotoxicity (LD₅₀ = 250 mg/kg in rats) due to sulfonamide-related oxidative stress .
- Metabolite identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
